molecular formula C16H13ClN2O3S2 B2493682 N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 941966-38-7

N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2493682
CAS No.: 941966-38-7
M. Wt: 380.86
InChI Key: IIYRHULUBGDQOP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic propanamide derivative featuring a 1,3-benzothiazole ring linked via an amide bond to a propanamide chain substituted with a 4-chlorobenzenesulfonyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its prevalence in pharmacologically active compounds, contributing to binding interactions with biological targets.

The compound’s molecular formula is C₁₆H₁₃ClN₂O₃S₂, with a calculated molecular weight of 396.87 g/mol. Key functional groups include:

  • 4-Chlorobenzenesulfonyl: A sulfonyl group attached to a chlorinated benzene ring, enhancing electrophilicity and solubility.
  • Propanamide backbone: Provides flexibility and hydrogen-bonding capacity via the amide bond.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRHULUBGDQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation: The benzothiazole derivative is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Systems :

  • The target’s benzothiazole ring distinguishes it from thiazole (C3, P6) or indole (compound 57) systems. Benzothiazoles are associated with enhanced aromatic stacking and metabolic stability compared to simpler thiazoles .
  • Oxadiazole-containing analogs (e.g., 7c) exhibit additional hydrogen-bonding sites but may reduce conformational flexibility compared to the target’s sulfonyl group .

Substituent Effects :

  • The 4-chlorobenzenesulfonyl group in the target contrasts with sulfanyl (7c, C3), trifluoromethoxyphenylsulfonyl (57), or trifluoropropylthio (P6) groups. Sulfonyl groups generally improve solubility and electrophilicity compared to thioethers .
  • Chlorine substituents (target, C3, 57) may enhance binding to hydrophobic pockets in biological targets.

Biological Implications :

  • Pesticidal compounds (C3, P6) prioritize thiazole-pyridine hybrids and sulfur-containing linkers for insecticidal activity, whereas the target’s benzothiazole-sulfonyl system may target different enzymes or receptors .
  • Anti-inflammatory analogs (e.g., 57) leverage bulky aromatic systems (indole, trifluoromethoxyphenyl) for cyclooxygenase inhibition, suggesting the target’s benzothiazole could similarly interact with inflammatory mediators .

Physicochemical Properties

  • Melting Points : The target’s melting point is unreported, but analogs with sulfonyl groups (e.g., 57) typically exhibit higher melting points (>150°C) due to strong dipole-dipole interactions, whereas sulfanyl derivatives (7c: 134–178°C) show broader ranges .
  • Solubility : The 4-chlorobenzenesulfonyl group likely improves aqueous solubility relative to methylthio (C3) or trifluoropropylthio (P6) substituents, which are more lipophilic .

Spectroscopic Characterization

While spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Expected peaks for the target include N–H (amide, ~3300 cm⁻¹), C=O (amide, ~1650 cm⁻¹), and S=O (sulfonyl, ~1350–1150 cm⁻¹), consistent with compound 57 .
  • NMR : The benzothiazole protons would resonate at δ 7.5–8.5 ppm (aromatic), while the propanamide chain’s CH₂ groups would appear at δ 2.5–3.5 ppm, as seen in 7c and C3 .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety and a sulfonamide group, which are known to contribute to various pharmacological effects. The following sections will provide an overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S. The structure incorporates a benzothiazole ring and a chlorobenzenesulfonyl group, which may enhance its interaction with biological targets.

Property Value
Molecular FormulaC15H14ClN3O2S
Molecular Weight341.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing benzothiazole and sulfonamide groups have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation in preclinical models.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to observed therapeutic effects.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluating the anticancer properties of benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) .
    • In vitro assays demonstrated that these compounds induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • A comparative study on sulfonamide derivatives revealed that certain compounds showed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
  • Anti-inflammatory Effects :
    • Research highlighted the anti-inflammatory potential of similar benzothiazole compounds in models of induced inflammation . These studies suggested a reduction in pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound Name Structure Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamideStructureAnticancer
4-Chloro-N-(5-methylthiazol-2-yl)benzamideStructureAntibacterial
N-(p-Toluenesulfonyl)benzamideStructureAntifungal

Q & A

Q. What are the critical steps and intermediates in synthesizing N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol with a suitable carbonyl source under acidic conditions .
  • Step 2 : Sulfonylation of the intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 3 : Amide coupling between the sulfonylated intermediate and a propanamide derivative, often employing coupling agents like HBTU or DCC in solvents such as dichloromethane .
    Key Tools : Reaction progress monitored via TLC; purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzothiazole aromatic protons (δ 7.5–8.5 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Temperature Control : Sulfonylation steps require 20–25°C to minimize side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in amide formation .
    Example Table :
ParameterOptimal ConditionImpact on Yield
Solvent (Step 1)DMF+15% vs. toluene
Temperature25°CReduces byproducts

Q. How do structural modifications (e.g., substituents on benzothiazole or sulfonyl groups) influence biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace 4-chlorobenzenesulfonyl with 4-fluorobenzene or methoxy groups to assess electronic effects .
  • Bioactivity Assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
    Key Finding : Chlorine at the para position enhances hydrophobic interactions with target proteins, improving potency by ~30% compared to unsubstituted analogs .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) and normalize results against reference compounds .
  • Structural Validation : Confirm compound identity via X-ray crystallography or mass spectrometry to rule out batch variability .
  • Dose-Response Curves : Replicate studies with extended concentration ranges to identify non-linear effects .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or HDACs) using AutoDock Vina; validate with MD simulations .
    Example Table :
PropertyPredicted ValueRelevance
LogP3.2Moderate lipophilicity
CYP2D6 InhibitionHighRisk of drug-drug interactions

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cytotoxicity studies?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (e.g., 48 vs. 72 hours) .
  • Control Compounds : Include doxorubicin or cisplatin as internal benchmarks .
  • Statistical Analysis : Apply ANOVA to assess significance of inter-study variability .

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